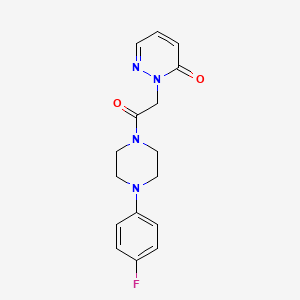

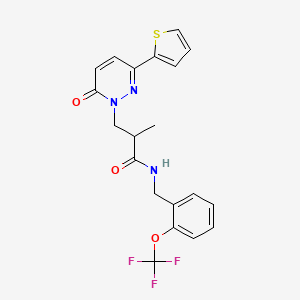

2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one” is a novel heterocyclic compound. It has been designed and synthesized as part of a series of pyrimidine derivatives . These derivatives have been evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6) .

Synthesis Analysis

The synthesis of this compound is part of a broader effort to prepare libraries of novel heterocyclic compounds with potential biological activities . The specific synthesis process for this compound is not detailed in the available resources.Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a pyrimidine moiety, which is a ring-like structure that is a key component of many biologically active compounds .Scientific Research Applications

Antimicrobial Activity

- Derivatives of this compound have been synthesized and tested for their antimicrobial properties. The study by Yurttaş et al. (2016) found that some derivatives exhibited high antimicrobial activity against multiple microorganism strains (Yurttaş et al., 2016).

Glucan Synthase Inhibitors

- A structure-activity relationship study led to the identification of certain derivatives as potent β-1,3-glucan synthase inhibitors, effective in treating Candida glabrata infections in mice models (Ting et al., 2011).

Cytotoxic Effects in Cancer Cell Lines

- Özdemir et al. (2019) synthesized new 3(2H)-pyridazinone derivatives expected to show cytotoxic activity in liver and colon cancer cell lines. They found that some compounds were particularly active against these cancer cell lines (Özdemir et al., 2019).

Analgesic and Anti-inflammatory Agents

- A series of 2-[[4-(substituted-phenyl/ benzyl)-1-piperazinyl]methyl]-6-(4-methoxyphenyl)-3(2H)pyridazinone derivatives were examined for analgesic and anti-inflammatory activities. Some showed more potent activity than acetylsalicyclic acid in tests (Gökçe et al., 2005).

Antioxidant Properties

- Malik et al. (2017) characterized the antioxidant profile of 2-alkoxyphenylcarbamic acid-based compounds containing a 4´-(substituted phenyl)piperazin-1´-yl fragment, finding some to exhibit promising antioxidant potential (Malík et al., 2017).

Monoamine Oxidase Inhibitors

- A new series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives were synthesized and found to exhibit selective MAO-A inhibitory activity (Kaya et al., 2017).

Synthesis and Structural Studies

- Studies like the one by Ullah and Altaf (2014) have focused on the synthesis and crystal structure analysis of derivatives, providing insights into their chemical properties and potential applications (Ullah & Altaf, 2014).

Future Directions

Mechanism of Action

Target of Action

It’s known that similar compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) .

Mode of Action

It’s known that similar compounds interact with their targets to exert anti-fibrotic activities .

Result of Action

The compound likely has anti-fibrotic effects. Similar compounds have shown better anti-fibrotic activities than Pirfenidone and Bipy55′DC . They effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

properties

IUPAC Name |

2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN4O2/c17-13-3-5-14(6-4-13)19-8-10-20(11-9-19)16(23)12-21-15(22)2-1-7-18-21/h1-7H,8-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFLISBUHIWDOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C(=O)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopropyl(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2814647.png)

![2-(1H-indol-3-yl)-1-[2-(4-nitrophenyl)ethenesulfonyl]-1,2-dihydroquinoline](/img/structure/B2814650.png)

![(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-octylprop-2-enamide](/img/structure/B2814659.png)

![2-[(2-Chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2814663.png)

![{1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanol](/img/structure/B2814666.png)

![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2814668.png)